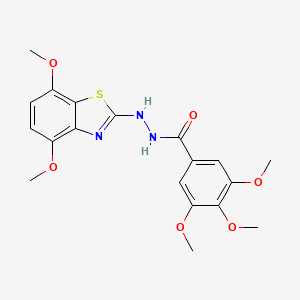

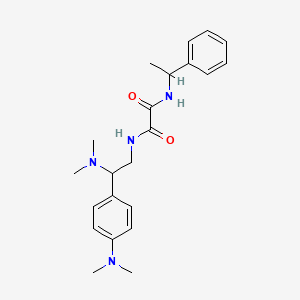

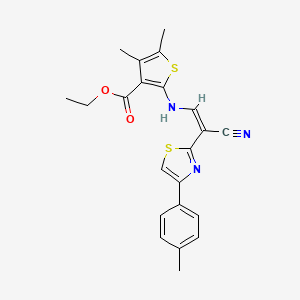

![molecular formula C10H9ClN2O2 B3005322 Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 886364-13-2](/img/structure/B3005322.png)

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate, has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 225.63 g/mol. It has a XLogP3-AA value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are 225.0305042 g/mol. Its topological polar surface area is 56.5 Ų .科学的研究の応用

Cancer Treatment

Pyrazolo[1,5-a]pyrimidines have been identified as promising pharmacophores in structures as potential drugs for treating cancer. They may act on various pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Applications

These compounds also show potential in treating inflammatory diseases. Their chemical structure allows them to interact with biological targets that play a role in inflammation .

Antiviral Properties

Research suggests that pyrazolo[1,5-a]pyrimidines could be effective against viral diseases, possibly by inhibiting viral replication or assembly within host cells .

Chemical Synthesis

The compound could serve as an intermediate in the synthesis of more complex molecules for pharmaceutical applications, given its reactive carboxylate group which can undergo further chemical transformations .

Biological Evaluation

It may be used in biological studies to evaluate its interaction with various enzymes or receptors, which could lead to the development of new drugs .

作用機序

Target of Action

This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that the compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates , suggesting potential interactions with targets involved in cell proliferation and survival.

Biochemical Pathways

Given its use in the synthesis of antitumor compounds , it may influence pathways related to cell cycle regulation, apoptosis, and DNA repair, but this requires further investigation.

Result of Action

特性

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMVZZWMNLSJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

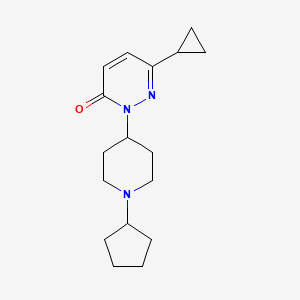

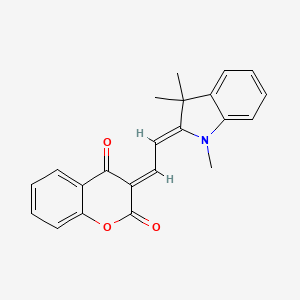

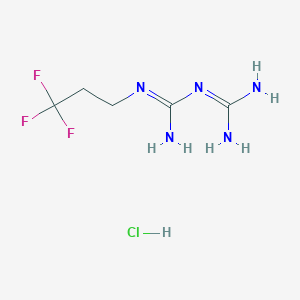

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

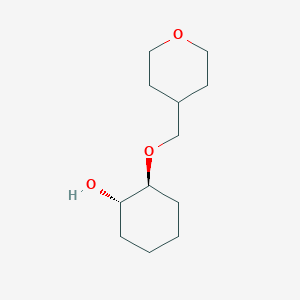

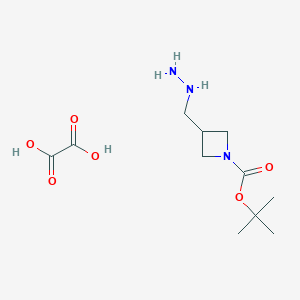

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)

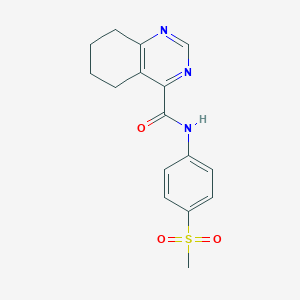

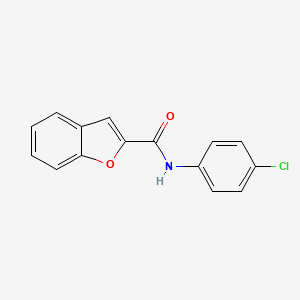

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)